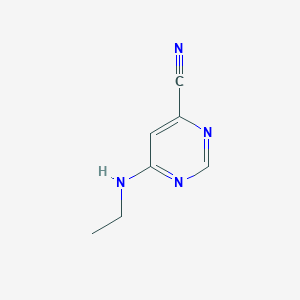

6-(Ethylamino)pyrimidine-4-carbonitrile

Description

Properties

Molecular Formula |

C7H8N4 |

|---|---|

Molecular Weight |

148.17 g/mol |

IUPAC Name |

6-(ethylamino)pyrimidine-4-carbonitrile |

InChI |

InChI=1S/C7H8N4/c1-2-9-7-3-6(4-8)10-5-11-7/h3,5H,2H2,1H3,(H,9,10,11) |

InChI Key |

BHGROJMGMSMTPP-UHFFFAOYSA-N |

Canonical SMILES |

CCNC1=NC=NC(=C1)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Ethylamino)pyrimidine-4-carbonitrile typically involves the reaction of appropriate aldehydes, amidines, and malononitrile under catalytic conditions. One common method is the one-pot, three-component reaction where aldehydes, N-unsubstituted amidines, and malononitrile are reacted in the presence of a catalyst such as bismuth (III) nitrate pentahydrate . The reaction is carried out under thermal aqueous conditions to yield the desired pyrimidine derivative.

Industrial Production Methods

Industrial production of 6-(Ethylamino)pyrimidine-4-carbonitrile may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, the choice of solvents and catalysts can be tailored to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Substitution Reactions

The ethylamino group at position 6 is highly reactive and can undergo nucleophilic substitution. Key reactions include:

-

Nucleophilic substitution : The amino group reacts with electrophiles (e.g., halogens, acylating agents) under basic conditions, forming derivatives such as amides or alkylation products .

-

Alkylation : Reaction with alkyl halides (e.g., methyl iodide) leads to quaternary ammonium salts or alkylated derivatives .

-

Acetylation : Treatment with acetylating agents (e.g., acetyl chloride) yields N-acetyl derivatives, altering the compound’s solubility and biological activity .

Table 1: Substitution Reactions

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Alkylation | Alkyl halide, base | Quaternary ammonium salts |

| Acetylation | Acetyl chloride, catalytic acid | N-acetyl derivatives |

| Electrophilic substitution | Halogens (Cl, Br) | Halogenated derivatives |

Electrophilic Substitution

The pyrimidine ring’s reactivity is influenced by the electron-withdrawing cyano group at position 4. Key reactions include:

-

Nitration/Sulfonation : Directed to positions adjacent to the cyano group due to its electron-withdrawing effect .

-

Halogenation : Electrophilic substitution occurs at positions 2, 5, or 6, depending on steric and electronic factors .

Table 2: Electrophilic Substitution

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | Nitro-substituted derivatives |

| Bromination | Br₂, FeBr₃ | 2-bromo or 5-bromo derivatives |

Mechanistic Insights

-

Radical Chain Reactions : Under photoredox catalysis (e.g., EY-Na), the cyano group may participate in C–H arylation via radical intermediates .

-

Biological Activity : The ethylamino group’s role in bioactivity (e.g., enzyme inhibition) is influenced by substitution patterns and hydrogen-bonding interactions .

Spectroscopic Characterization

-

NMR :

-

IR :

Table 3: Spectroscopic Data

| Technique | Key Peaks/Features |

|---|---|

| IR | C≡N (2,390 cm⁻¹), N–H (3,200–3,500 cm⁻¹) |

| ¹H NMR | Broad amino protons (δ 4.71–8.30 ppm) |

Scientific Research Applications

6-(Ethylamino)pyrimidine-4-carbonitrile has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Industry: It is used in the production of pharmaceuticals and agrochemicals, where its unique chemical properties are leveraged for various applications.

Mechanism of Action

The mechanism of action of 6-(Ethylamino)pyrimidine-4-carbonitrile involves its interaction with specific molecular targets and pathways. In biological systems, it can inhibit key enzymes or receptors, leading to various therapeutic effects. For example, pyrimidine derivatives are known to inhibit enzymes involved in DNA synthesis and repair, making them potential candidates for anticancer drugs . The exact molecular targets and pathways depend on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Structural Analogues and Their Key Properties

The following table summarizes critical data for 6-(Ethylamino)pyrimidine-4-carbonitrile and related pyrimidinecarbonitriles, based on synthetic and analytical studies:

Key Observations :

- Substituent Effects: The ethylamino group in 6-(Ethylamino)pyrimidine-4-carbonitrile offers moderate steric bulk compared to bulkier aryl groups (e.g., 4f, 4h), which may enhance solubility but reduce crystallinity .

- Thermal Stability : Higher melting points in aryl-substituted analogs (e.g., 4h: 222°C) suggest stronger intermolecular interactions (e.g., π-stacking) compared to aliphatic derivatives .

- Spectral Trends: The carbonitrile group’s IR absorption (~2220 cm⁻¹) is consistent across analogs, while NH₂ vibrations (~3400 cm⁻¹) are prominent in diamino derivatives (e.g., 4k) .

Biological Activity

6-(Ethylamino)pyrimidine-4-carbonitrile is a compound that has garnered significant interest in pharmaceutical research due to its diverse biological activities. This article explores the compound's biological activity, mechanisms of action, structure-activity relationship (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of 6-(Ethylamino)pyrimidine-4-carbonitrile features a pyrimidine ring substituted with an ethylamino group at the 6-position and a carbonitrile group at the 4-position. This unique configuration allows for interaction with various biological targets, enhancing its potential as a therapeutic agent.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 6-(Ethylamino)pyrimidine-4-carbonitrile. For instance, it has been shown to inhibit the proliferation of certain cancer cell lines through mechanisms involving the inhibition of key enzymes responsible for tumor growth. The compound specifically targets folate receptors (FR) and proton-coupled folate transporters (PCFT), leading to increased cellular uptake and subsequent cytotoxicity in tumor cells .

Table 1: Anticancer Activity of 6-(Ethylamino)pyrimidine-4-carbonitrile

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung) | 5.2 | Inhibition of GARFTase |

| HeLa (Cervical) | 3.8 | FR-mediated uptake and cytotoxicity |

| MCF-7 (Breast) | 4.5 | PCFT-mediated uptake |

Antiviral Activity

The compound has also been investigated for its antiviral properties. It demonstrated effectiveness against human herpes virus type-1 (HHV-1), inhibiting viral replication in vitro. The mechanism involves modulation of host cell signaling pathways that are critical for viral entry and replication .

The biological activity of 6-(Ethylamino)pyrimidine-4-carbonitrile can be attributed to several mechanisms:

- Inhibition of Key Enzymes : The compound inhibits enzymes like GARFTase, which is crucial for nucleotide synthesis in cancer cells.

- Modulation of Inflammatory Pathways : It has been shown to suppress the production of pro-inflammatory cytokines such as TNF-α, which is vital in inflammatory diseases .

- Cell Signaling Alterations : The compound affects signaling pathways leading to apoptosis in cancer cells, enhancing its anticancer efficacy .

Structure-Activity Relationship (SAR)

SAR studies have revealed that modifications to the ethylamino and carbonitrile groups significantly influence the biological activity of pyrimidine derivatives. For example, variations in substituents at the 2-position of the pyrimidine ring have been shown to enhance potency against specific targets .

Table 2: Structure-Activity Relationship Findings

| Substituent Position | Substituent Type | Activity Change |

|---|---|---|

| 2 | Hydroxyphenyl | Increased potency |

| 3 | Methyl | Decreased potency |

| 4 | Carbonitrile | Essential for activity |

Case Studies

A recent case study evaluated the efficacy of 6-(Ethylamino)pyrimidine-4-carbonitrile in a preclinical model of cancer. The study found that treatment led to significant tumor regression in mice bearing xenografts of human cancer cells, supporting its potential as a lead compound for further development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.